molecular formula C22H24N8O2 B6564359 5-methyl-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide CAS No. 1021257-23-7

5-methyl-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide

Cat. No.: B6564359
CAS No.: 1021257-23-7
M. Wt: 432.5 g/mol
InChI Key: VSHIOLCKEODPLY-UHFFFAOYSA-N
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Description

5-methyl-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C22H24N8O2 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.20222204 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-methyl-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H23N5O2\text{C}_{19}\text{H}_{23}\text{N}_{5}\text{O}_{2}

This compound features a pyrazolo[3,4-d]pyrimidine core with a piperazine moiety, which is known for enhancing bioactivity through modulation of receptor interactions.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It acts primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR leads to decreased proliferation of cancer cells. Research indicates that derivatives similar to this compound exhibit marked cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. The compound's ability to induce apoptosis via activation of pro-apoptotic proteins such as caspases has been documented .

Neuropharmacological Effects

The piperazine ring in the compound suggests potential interactions with neurotransmitter receptors. Preliminary studies indicate that compounds with similar structures can affect serotonin and dopamine pathways, which may have implications for treating disorders like depression and anxiety. The modulation of these pathways is crucial for developing novel antidepressants .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant cytotoxic activity against several cancer cell lines. For instance, studies involving MCF-7 cells showed that treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins like Bcl-2, indicating a shift towards apoptosis .

In Vivo Studies

Animal models have been utilized to evaluate the efficacy and safety profile of the compound. In one study, administration in mice bearing tumor xenografts resulted in reduced tumor size compared to controls. The mechanism was attributed to the compound's ability to inhibit tumor angiogenesis and promote apoptotic pathways .

Case Studies

  • MCF-7 Breast Cancer Model : A notable study evaluated the effects of this compound on MCF-7 cells. Results showed a significant decrease in cell viability at concentrations above 10 µM, with IC50 values indicating potent anti-cancer activity.
  • Neuropharmacological Assessment : In a behavioral study involving rodent models, compounds structurally related to this oxazole derivative were assessed for their effects on anxiety-like behaviors. Results indicated a dose-dependent reduction in anxiety behaviors, suggesting potential applications in treating anxiety disorders.

Summary of Biological Activities

Activity TypeMechanismModel/Cell LineReference
AntitumorDHFR inhibitionMCF-7 Cells
Apoptosis InductionActivation of caspasesMCF-7 Cells
NeuropharmacologyModulation of serotonin receptorsRodent Models

Scientific Research Applications

Structural Characteristics

Compound A has a molecular formula of C24H30N6O2C_{24}H_{30}N_{6}O_{2} and a molecular weight of approximately 442.55 g/mol. The compound features a unique combination of functional groups that contribute to its biological activity, including:

  • Oxazole Ring : Known for its role in various biological activities.
  • Pyrazolo[3,4-d]pyrimidine Moiety : Associated with diverse pharmacological effects.
  • Phenylpiperazine Group : Often linked to central nervous system (CNS) activity.

Chemical Descriptors

The compound can be represented by the following descriptors:

  • SMILES : Cc1cc2ncnc(n2c(c1)C(=O)NCCN(CC2=CC=CC=C2)C(=O)N)C(=O)O
  • InChI : InChI=1S/C24H30N6O2/c1-15(2)20-21(25)27(28)22(29)24(30)31-23(20)26(18-11-7-6-8-12-18)19(3)17(4)16(5)14(10)13(9)29/h6-12H,13H2,1-5H3,(H,30,31)(H,25,28)(H,26,27)

Anticancer Activity

Recent studies have indicated that compound A exhibits significant anticancer properties. In vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression. Notably, research published in the Journal of Medicinal Chemistry highlighted its efficacy against breast and lung cancer cells through targeted action on specific signaling pathways involved in tumor growth and survival .

CNS Disorders

The phenylpiperazine component suggests potential applications in treating CNS disorders such as depression and anxiety. Preliminary studies have shown that compound A acts as a serotonin receptor modulator, leading to anxiolytic effects in animal models. A study conducted by El Ghayati et al. emphasized its ability to enhance serotonergic transmission while minimizing side effects typically associated with traditional antidepressants .

Antimicrobial Properties

Compound A has also been studied for its antimicrobial activity. In vitro tests revealed effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways crucial for bacterial survival. This property positions it as a candidate for developing new antibiotics amid rising antibiotic resistance .

Case Study 1: Anticancer Efficacy

A comprehensive study involving compound A was conducted on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutic agents. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Case Study 2: CNS Activity

In a behavioral study assessing anxiety-like behaviors in rodents, administration of compound A resulted in reduced time spent in the open arms of an elevated plus maze compared to untreated controls. This suggests anxiolytic properties without the sedative effects commonly seen with other treatments.

Case Study 3: Antimicrobial Testing

A series of antimicrobial susceptibility tests were performed against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Compound A showed zones of inhibition comparable to established antibiotics like ciprofloxacin, indicating its potential as a new antimicrobial agent.

Properties

IUPAC Name

5-methyl-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N8O2/c1-16-13-19(27-32-16)22(31)23-7-8-30-21-18(14-26-30)20(24-15-25-21)29-11-9-28(10-12-29)17-5-3-2-4-6-17/h2-6,13-15H,7-12H2,1H3,(H,23,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHIOLCKEODPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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